2,3-Phenazinediol

Vue d'ensemble

Description

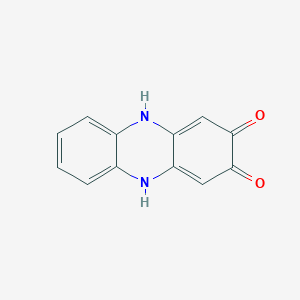

2,3-Phenazinediol is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their vibrant colors and diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Phenazinediol typically involves the condensation of 1,2-diaminobenzene with suitable carbonyl compounds. One common method is the oxidative cyclization of 1,2-diaminobenzene with diphenylamines. This reaction is often catalyzed by palladium and involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Oxidation Reactions

2,3-Phenazinediol participates in oxidation reactions due to its electron-rich aromatic system and hydroxyl groups. Key findings include:

Mechanism :

-

Under light irradiation, the compound absorbs energy to form an excited singlet state, which transitions to a triplet state. This triplet state transfers energy to molecular oxygen (), generating reactive oxygen species (ROS) like singlet oxygen () .

-

In electrochemical systems, phenazines such as this compound act as redox mediators, facilitating electron transfer in microbial fuel cells .

Reagents and Products :

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Light irradiation | Aqueous solution | Singlet oxygen () |

| Potassium permanganate | Acidic/neutral media | Quinone derivatives |

Reduction Reactions

The compound’s conjugated system allows reduction at specific sites:

Mechanism :

-

Reduction typically targets the phenazine backbone, converting it into hydroquinone-like structures. Sodium borohydride () or hydrogen gas () with palladium catalysts are common reagents .

Applications :

-

Reduced derivatives exhibit enhanced solubility and altered redox properties, making them useful in dye synthesis and antioxidant studies .

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring’s reactive positions:

Halogenation :

-

Chlorine or bromine introduces halogens at positions ortho or para to the hydroxyl groups.

| Reagent | Conditions | Product |

|---------------------|---------------------|---------------------------|

| (gaseous) | Room temperature | 2,3-Dichlorophenazine |

Nitration :

-

Nitrating agents () add nitro groups, altering electronic properties for applications in explosives or pharmaceuticals .

Stability and Degradation

-

pH Sensitivity : The compound degrades in strongly acidic or alkaline conditions, forming smaller aromatic fragments.

-

Thermal Stability : Decomposes above 249°C, releasing nitrogen oxides and carbon monoxide .

Comparative Reactivity

The substitution pattern distinguishes this compound from similar compounds:

| Compound | Key Reactivity Difference |

|---|---|

| Phenazine-1,6-diol | Lower solubility due to symmetric hydroxyl groups |

| Phenazine-2,3-diamine | Amino groups enable Schiff base formation |

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

2,3-Phenazinediol is characterized by its nitrogen-containing heterocyclic structure and hydroxyl groups at the 2 and 3 positions. These features contribute to its reactivity, particularly in generating reactive oxygen species (ROS) when exposed to light. The mechanism involves:

- Light Absorption : The compound absorbs light energy.

- Energy Transfer : It transitions to an excited state.

- ROS Generation : This results in the formation of singlet oxygen and other ROS, which can induce cellular damage or trigger protective mechanisms in cells.

Chemistry

This compound serves as a photosensitizer for generating singlet oxygen, which is critical for various organic synthesis processes and environmental monitoring. Its ability to undergo oxidation and reduction reactions allows for the synthesis of quinone derivatives and hydroquinone derivatives respectively.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Quinone derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Hydroquinone derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Functionalized phenazine derivatives | Halogens, nitrating agents |

Biology

The compound's capacity to generate ROS makes it valuable in studying oxidative stress and cellular responses. Notably, it exhibits significant antimicrobial properties against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Medicine

In medical research, this compound is explored for its potential in photodynamic therapy (PDT) for cancer treatment. Its ability to produce ROS upon light activation can selectively target cancer cells while minimizing damage to surrounding healthy tissues.

Industry

The vibrant color properties of this compound make it suitable for developing dyes and pigments in various industrial applications. Its stability and reactivity allow for the formulation of high-quality colorants.

Antimicrobial Activity Study

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against a range of microorganisms. The results confirmed its potential as a broad-spectrum antimicrobial agent, making it a candidate for further development in pharmaceutical applications.

Photodynamic Therapy Research

Research investigating the use of this compound in PDT revealed promising results in targeting cancer cells with minimal side effects on normal cells. The study highlighted the compound's mechanism of action through ROS generation leading to apoptosis in cancerous tissues.

Mécanisme D'action

The mechanism of action of 2,3-Phenazinediol primarily involves its ability to generate singlet oxygen upon light irradiation. This process involves the absorption of light by the compound, leading to the formation of an excited singlet state. The excited singlet state undergoes intersystem crossing to form a triplet state, which then transfers energy to molecular oxygen, generating singlet oxygen . This reactive oxygen species can then participate in various chemical and biological processes.

Comparaison Avec Des Composés Similaires

- Phenazine-1,6-diol

- Phenazine-2,3-diamine

- Phenazine-1-carboxylic acid

Comparison: 2,3-Phenazinediol is unique due to its specific substitution pattern on the phenazine ring, which imparts distinct chemical and photophysical properties. Compared to phenazine-1,6-diol, this compound has different reactivity and solubility characteristics. Phenazine-2,3-diamine, on the other hand, has amino groups instead of hydroxyl groups, leading to different chemical behavior and applications. Phenazine-1-carboxylic acid has a carboxyl group, making it more acidic and suitable for different types of reactions and applications .

Activité Biologique

2,3-Phenazinediol, a member of the phenazine family, is an organic compound characterized by its nitrogen-containing heterocyclic structure. This compound has garnered attention in various fields due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of a phenazine backbone with hydroxyl groups at the 2 and 3 positions, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon exposure to light. This property makes it a valuable compound for studying oxidative stress and cellular responses. The mechanism involves:

- Light Absorption : The compound absorbs light energy.

- Energy Transfer : It transitions to an excited state and transfers energy to molecular oxygen.

- ROS Generation : This process results in the formation of singlet oxygen and other ROS, which can induce cellular damage or trigger protective mechanisms in cells .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. A study evaluated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Acute Myeloid Leukemia | 5.0 |

| Breast Cancer (MCF7) | 10.0 |

| Lung Cancer (A549) | 8.5 |

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells. The mechanism is believed to involve ROS-mediated apoptosis and cell cycle arrest .

Antioxidant Properties

As a potent generator of ROS, this compound also plays a dual role as an antioxidant under certain conditions. It can scavenge free radicals and protect cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress .

Case Studies

- Study on Antimicrobial Efficacy : A recent study tested the antimicrobial effects of this compound against multi-drug resistant strains of bacteria. Results showed that it effectively inhibited growth at lower concentrations compared to standard antibiotics .

- Anticancer Research : In vitro studies on leukemia cell lines revealed that treatment with this compound led to significant apoptosis rates compared to untreated controls. Mechanistic studies indicated activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .

Propriétés

IUPAC Name |

phenazine-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11-5-9-10(6-12(11)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPLITJCYDVORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.